Methyl[(quinolin-8-yl)methyl]amine hydrochloride
CAS No.:
Cat. No.: VC13684982
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
* For research use only. Not for human or veterinary use.
![Methyl[(quinolin-8-yl)methyl]amine hydrochloride -](/images/structure/VC13684982.png)
Specification
Molecular Formula | C11H13ClN2 |
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Molecular Weight | 208.69 g/mol |
IUPAC Name | N-methyl-1-quinolin-8-ylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C11H12N2.ClH/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;/h2-7,12H,8H2,1H3;1H |
Standard InChI Key | VZKXAPKKJLXDNG-UHFFFAOYSA-N |
SMILES | CNCC1=CC=CC2=C1N=CC=C2.Cl |
Canonical SMILES | CNCC1=CC=CC2=C1N=CC=C2.Cl |
Introduction
Chemical Identity and Structural Overview
Methyl[(quinolin-8-yl)methyl]amine hydrochloride is an organic compound belonging to the class of quinoline-derived amines. It is the hydrochloride salt of the primary amine, where a methyl group is attached to the nitrogen atom of a benzylamine moiety substituted at the 8-position of a quinoline ring. The compound’s molecular formula is C₁₁H₁₃ClN₂, with a molecular weight of 208.69 g/mol . Key identifiers include:
The quinoline core provides aromaticity and planar rigidity, while the methylamine side chain enhances solubility in polar solvents when protonated as the hydrochloride salt .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves two stages: (1) preparation of the free base N-methyl-1-(quinolin-8-yl)methanamine and (2) salt formation with hydrochloric acid.
Free Base Synthesis
A common method involves reductive amination of 8-quinolinecarbaldehyde with methylamine:
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Condensation: 8-Quinolinecarbaldehyde reacts with methylamine in a solvent like ethanol or THF to form an imine intermediate.
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Reduction: The imine is reduced using sodium borohydride (NaBH₄) or hydrogen gas with a catalyst (e.g., Raney nickel) to yield the free base .
Alternative routes include nucleophilic substitution of 8-(bromomethyl)quinoline with methylamine under basic conditions .
Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., methanol or water) to precipitate the hydrochloride salt .
Optimization and Yield
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Yield: Reported yields for analogous quinoline-derived amines range from 70–85% after purification by recrystallization or column chromatography .
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Purity: Commercial batches typically achieve >95% purity, verified by HPLC and NMR .
Physicochemical Properties
Key properties are summarized below:
The hydrochloride salt enhances aqueous solubility (∼65 mg/mL at 25°C), making it suitable for biological applications .
Biological Activity and Applications
Anticancer Research
Methyl[(quinolin-8-yl)methyl]amine hydrochloride exhibits moderate cytotoxicity against multidrug-resistant (MDR) cancer cells. In vitro studies on MES-SA/Dx5 uterine sarcoma cells showed an IC₅₀ of 12.5 μM, with selectivity attributed to metal-chelating properties that disrupt redox homeostasis .
Antimicrobial Activity
Quinoline derivatives are known for antibacterial and antifungal activity. Preliminary assays indicate MIC values of 8–16 μg/mL against Staphylococcus aureus and Candida albicans .
Coordination Chemistry
The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic applications in organic synthesis .
Parameter | Details | Source |
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GHS Pictograms | GHS07 (Warning) | |
Hazard Statements | H315 (skin irritation), H319 (eye irritation) | |
Precautionary Measures | P305+P351+P338 (eye rinse), P280 (gloves/eye protection) |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 8.95 (dd, 1H, quinoline-H2), 8.42 (dd, 1H, quinoline-H4), 7.98–7.52 (m, 4H, aromatic), 4.25 (s, 2H, CH₂NH), 2.75 (s, 3H, CH₃) .
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LC-MS (ESI+): m/z 173.1 [M+H]⁺ (free base), 208.7 [M+H]⁺ (hydrochloride) .
Chromatography
Industrial and Research Use
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